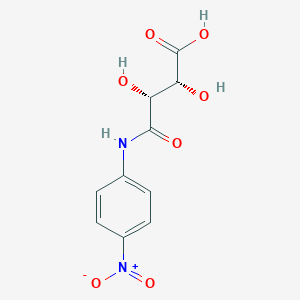

![molecular formula C22H24N8O2 B2406569 3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2309798-20-5](/img/structure/B2406569.png)

3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned contains several structural components common in medicinal chemistry, including a triazole ring and a pyridazine ring . Triazole compounds are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Molecular Structure Analysis

The molecular structure of your compound would be determined by the specific arrangement and bonding of its atoms. The triazole ring, for example, is a five-membered ring containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its specific structure and the conditions under which the reactions are carried out. Triazole compounds, for example, are known to undergo a variety of reactions, including substitutions and additions .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound is structurally related to various heterocyclic compounds that have been synthesized and evaluated for their potential applications in different scientific domains. For instance, Abdelhamid et al. (2012) have reported on the synthesis of various pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyrimidine derivatives containing the benzofuran moiety, indicating a methodology for creating structurally complex molecules with potential for further biological evaluation (Abdelhamid, Fahmi, & Alsheflo, 2012).

Potential Biological Activities

Research into compounds with similar structural motifs has demonstrated significant interest in their biological activities. For example, Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, with several of the synthesized compounds showing excellent in vitro antitumor, antimicrobial, and antioxidant activities. This research underscores the potential of these compounds in contributing to the development of new therapeutic agents (Farag & Fahim, 2019).

Advanced Synthetic Techniques

The synthesis of complex heterocyclic compounds often involves advanced synthetic techniques that can contribute to the development of novel materials and drugs. For example, Luo et al. (2020) described a convenient procedure for synthesizing 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig and annulation reactions, highlighting the versatility of synthetic approaches in accessing new chemical space (Luo et al., 2020).

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of these compounds is crucial for their application in drug design and other areas. Hassan et al. (2014) synthesized and characterized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against cancer cell lines. Such studies provide insights into how structural modifications can impact biological activity, guiding the design of more effective compounds (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

5-(3-methoxyphenyl)-N,2-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N8O2/c1-14-23-24-20-8-9-21(26-30(14)20)29-12-16(13-29)27(2)22(31)19-11-18(25-28(19)3)15-6-5-7-17(10-15)32-4/h5-11,16H,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQUHKIGVMORPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC(=NN4C)C5=CC(=CC=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2406487.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)

![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2406494.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406503.png)

![7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2406508.png)